![molecular formula C11H17N3O3 B1476280 5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098039-00-8](/img/structure/B1476280.png)
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is an organic compound with a molecular formula of C9H17N3O3. It is a derivative of pyrrolo[3,4-c]pyridine and is widely used in the synthesis of organic molecules. This compound has been studied for its applications in scientific research, its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Ultrasonic-Assisted Synthesis
A study by Nikpassand et al. (2010) demonstrates the use of ultrasound irradiation to achieve regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method highlights the efficiency of ultrasound in promoting rapid reactions and excellent yields, underlining a broader application for synthesizing related heterocyclic compounds (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Nitrogen Cyclization and Tautomerization
Chung et al. (2021) explored the synthesis of N-aminophthalimides and phthalazine 1,4-diones from various diones, including 1H-pyrrolo[3,4-c]pyridine-1,3-dione, employing monohydrate hydrazine. Their work provides insight into nitrogen cyclization reactions and the structural identification between different heterocyclic frameworks, which is crucial for the development of new pharmaceuticals and materials (Chung, Tseng, Li, Tsai, Lin, & Wong, 2021).
Synthesis of Pyrrolopyridine Derivatives
Wójcicka et al. (2017) synthesized novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives and investigated their biological activity. This research is indicative of the potential medicinal applications of pyrrolopyridine derivatives, showcasing their relevance in the development of antimicrobial and antitumor agents (Wójcicka, Becan, Junka, Brtoszewicz, Secewicz, Trynda, & Wietrzyk, 2017).
Novel Heterocyclic Scaffolds
Frolova et al. (2011) discovered a multicomponent reaction leading to the formation of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. This work exemplifies the synthesis of new heterocyclic scaffolds with antibacterial activity, underscoring the importance of pyrrolopyridine derivatives in creating compounds with potential therapeutic uses (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).
properties
IUPAC Name |
5-(3-aminopropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-13-10(16)7-3-5-14(9(15)2-4-12)6-8(7)11(13)17/h7-8H,2-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXWAIRQTBJWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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